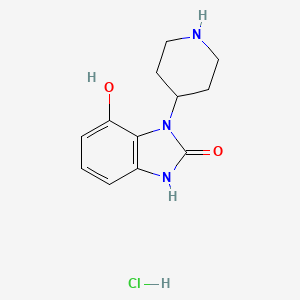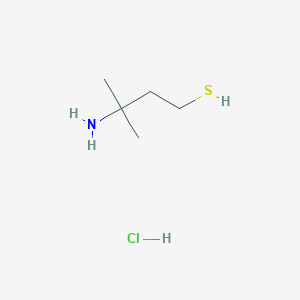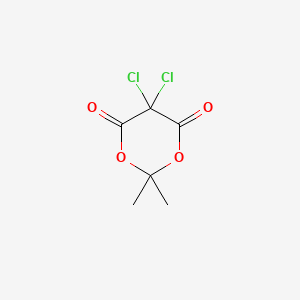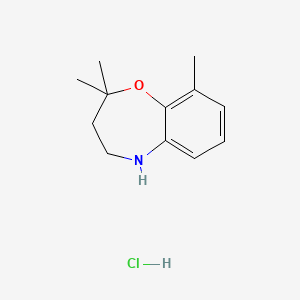![molecular formula C9H9ClFNOS B13468685 [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound that features a unique combination of a chloro-fluorophenyl group, a cyclopropyl group, and a sulfur-containing imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-4-fluorophenol, is subjected to a series of reactions to introduce the cyclopropyl group and the imino-lambda6-sulfanyl group.
Imino-lambda6-sulfanyl Formation: The imino-lambda6-sulfanyl group is introduced through a reaction with a suitable sulfur-containing reagent, such as thiourea or a sulfur chloride compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Amines, thiols, alkoxides, polar solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A precursor in the synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one.
Cyclopropylamine: A compound with a similar cyclopropyl group.
Thiourea: A sulfur-containing compound used in the synthesis of imino-lambda6-sulfanyl derivatives.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the cyclopropyl and imino-lambda6-sulfanyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9ClFNOS |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H9ClFNOS/c10-8-5-6(11)1-4-9(8)14(12,13)7-2-3-7/h1,4-5,7,12H,2-3H2 |
InChI Key |
QJTLTQHFDNXCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=N)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)


![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)

![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)



![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)


